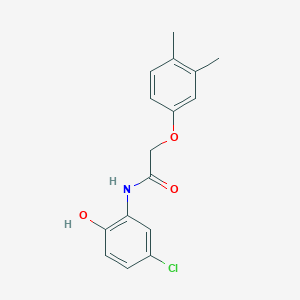
N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is a chemical compound that has attracted significant attention from the scientific research community due to its potential applications in various fields. This compound belongs to the family of cyanoacrylamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is not fully understood, but studies suggest that it may act by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and increase the production of ROS. Additionally, N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is its potential as an anti-cancer agent. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. However, one limitation of this compound is its cytotoxicity, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide. One area of research is the development of new derivatives of this compound with improved efficacy and reduced cytotoxicity. Additionally, further studies are needed to determine the mechanism of action of N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide and its potential applications in other fields, such as materials science. Finally, clinical trials are needed to determine the safety and efficacy of this compound as an anti-cancer agent in humans.
Synthesemethoden
The synthesis of N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide involves the reaction of N-benzyl-3-(2-chloro-5-nitrophenyl) acrylamide with cyanoacetic acid in the presence of a catalyst such as triethylamine. This reaction results in the formation of N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been investigated for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.
Eigenschaften
IUPAC Name |
(E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-16-7-6-15(21(23)24)9-13(16)8-14(10-19)17(22)20-11-12-4-2-1-3-5-12/h1-9H,11H2,(H,20,22)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZBIHDXSXRBLR-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)
![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)

![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)
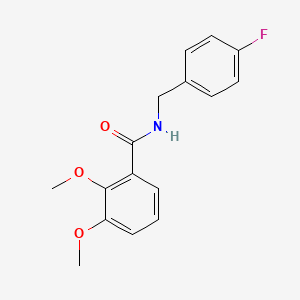
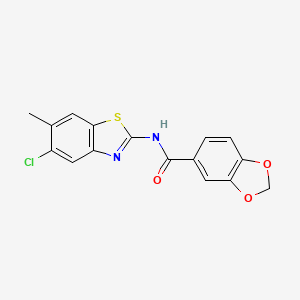
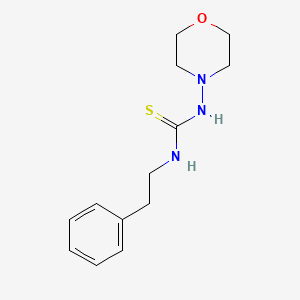
![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)

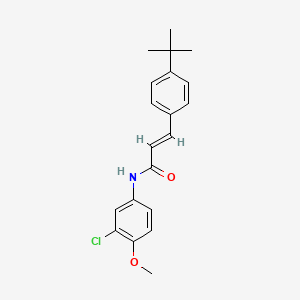
![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
